REACTION_SMILES
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[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[Cl:15][C:16](=[O:17])[O:18][CH3:19].[H-:2].[N+:3](=[O:4])([O-:5])[c:6]1[c:7]2[cH:8][n:9][nH:10][c:11]2[cH:12][cH:13][cH:14]1.[Na+:1].[OH2:20]>>[N+:3](=[O:4])([O-:5])[c:6]1[c:7]2[cH:8][n:9][n:10]([C:16](=[O:17])[O:18][CH3:19])[c:11]2[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc2[nH]ncc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)n1ncc2c([N+](=O)[O-])cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |